REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[H+].[B-](F)(F)(F)F.[N:16]([O-])=O.[Na+].CC([O-])=O.[K+]>O.C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][N:16]=[CH:9]2 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
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Name
|
|
Quantity
|
12.3 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
KOAc
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
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Name
|
18-c-6
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Quantity
|
0.35 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled in an ice water bath
|
Type
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TEMPERATURE
|
Details
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while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction around 10 C
|
Type
|
CUSTOM
|
Details
|
the was then recooled in an ice water bath
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Type
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FILTRATION
|
Details
|
filtered via a Buchner funnel
|
Type
|
WASH
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Details
|
The solid was washed with cold 5% aqueous HBF4, cold MeOH (20 ml) and diethyl ether (3×10 ml)
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Type
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CUSTOM
|
Details
|
The solid was dried on a Buchner funnel for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added to a flask
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was washed with chloroform
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (250 ml)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with hexanes (50 ml) and diethyl ether (50 ml)
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |